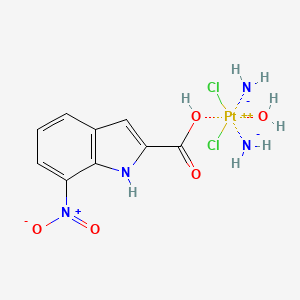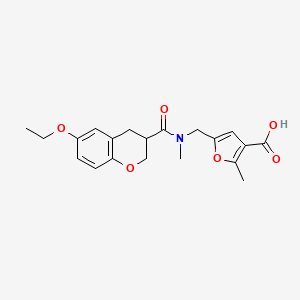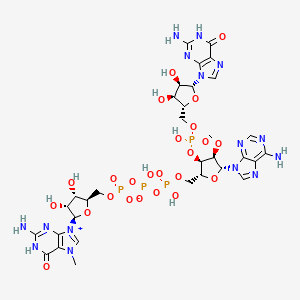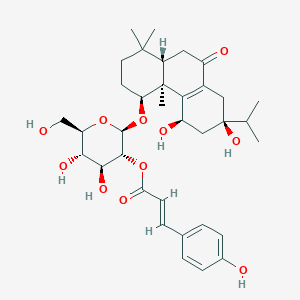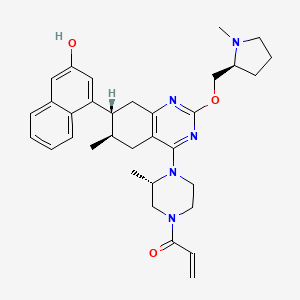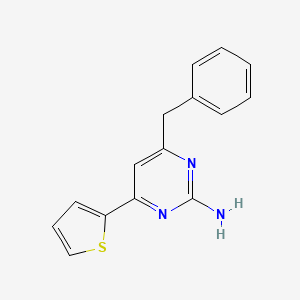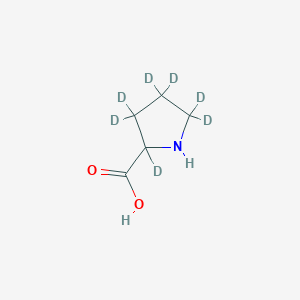
H-DL-Pro-OH-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Pro-OH-d7 is a deuterium-labeled compound, specifically the deuterium-labeled form of 5-(Dimethylamino)naphthalene-1-sulfonic acid . Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemical Reactions Analysis
H-DL-Pro-OH-d7, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
H-DL-Pro-OH-d7 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which H-DL-Pro-OH-d7 exerts its effects is primarily through its role as a tracer. The incorporation of deuterium into the compound allows researchers to track its movement and transformation in various systems. This is particularly useful in studying metabolic pathways and drug metabolism . The molecular targets and pathways involved depend on the specific application and system being studied.
Comparison with Similar Compounds
H-DL-Pro-OH-d7 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 5-(Dimethylamino)naphthalene-1-sulfonic acid . Similar compounds include other deuterium-labeled molecules used in scientific research, such as deuterium-labeled amino acids and peptides . The uniqueness of this compound lies in its specific structure and the applications it is used for, particularly in the fields of chemistry, biology, and medicine .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i1D2,2D2,3D2,4D |
InChI Key |
ONIBWKKTOPOVIA-VNEWRNQKSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


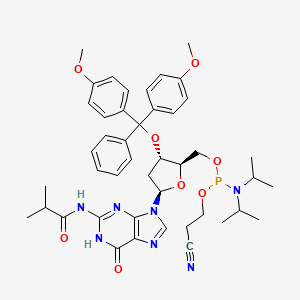
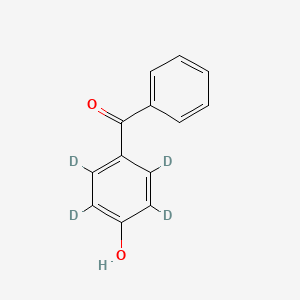
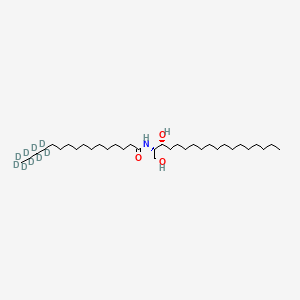
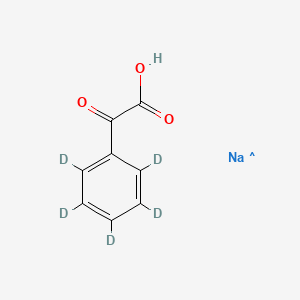
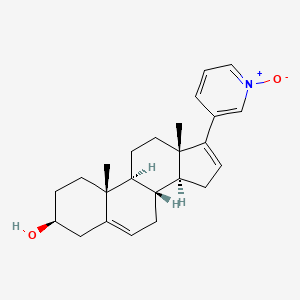
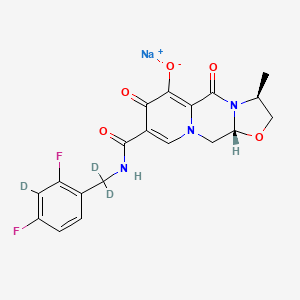
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)
